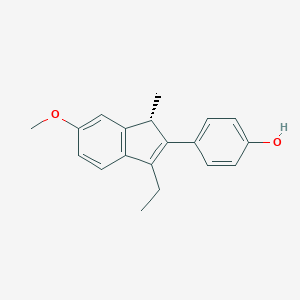
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol, also known as EMIM, is a compound that has been extensively studied for its potential therapeutic applications. EMIM is a synthetic compound that belongs to the class of indenylphenols, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol is not fully understood. However, it has been suggested that (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol exerts its biological activities by modulating various signaling pathways. For example, (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer. (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Biochemische Und Physiologische Effekte
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a potential candidate for the development of novel therapeutics. However, one of the limitations of using (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research on (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol. One potential direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapeutics. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol in vivo. This could provide valuable information on its efficacy and safety in animal models. Additionally, the development of more efficient synthesis methods for (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol could facilitate its use in lab experiments and clinical trials.
Synthesemethoden
The synthesis of (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol involves the reaction of 2,3-dihydro-1H-inden-2-ol with 3-ethyl-6-methoxy-1-methylphenol in the presence of a Lewis acid catalyst. The reaction proceeds via a Friedel-Crafts alkylation mechanism, which involves the addition of the alkyl group to the aromatic ring of the phenol. The resulting product is then purified using column chromatography to obtain pure (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol.
Wissenschaftliche Forschungsanwendungen
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
154569-17-2 |
|---|---|
Produktname |
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol |
Molekularformel |
C19H20O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
4-[(1S)-3-ethyl-6-methoxy-1-methyl-1H-inden-2-yl]phenol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-9-15(21-3)11-18(17)12(2)19(16)13-5-7-14(20)8-6-13/h5-12,20H,4H2,1-3H3/t12-/m0/s1 |
InChI-Schlüssel |
ARRLKELHSXEBEL-LBPRGKRZSA-N |
Isomerische SMILES |
CCC1=C([C@H](C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
Kanonische SMILES |
CCC1=C(C(C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
Andere CAS-Nummern |
154569-17-2 |
Synonyme |
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



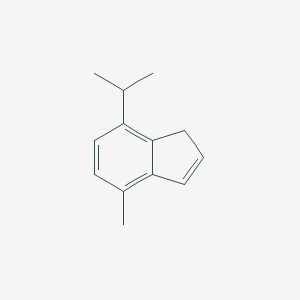
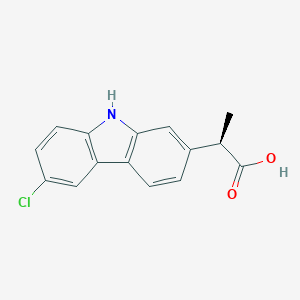
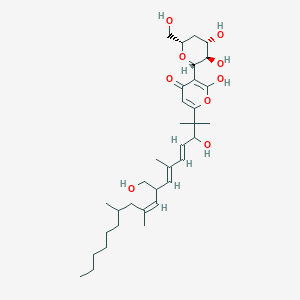
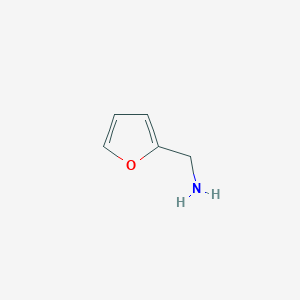
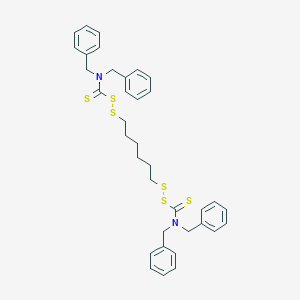
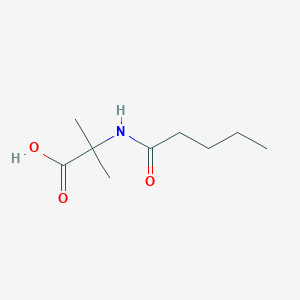
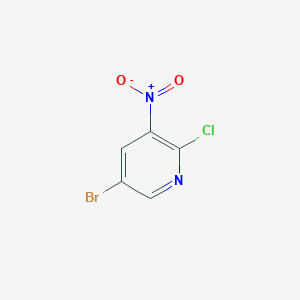
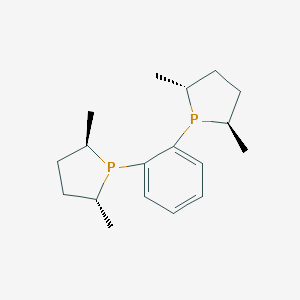
![Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B118575.png)
![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)
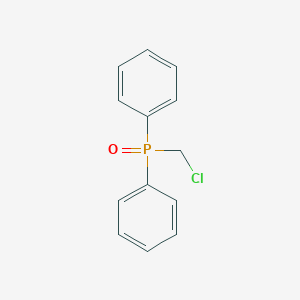
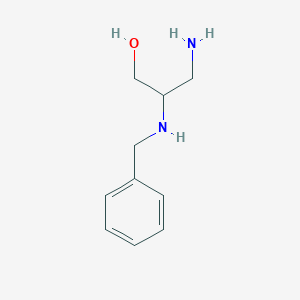
![ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B118583.png)
![[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B118585.png)